![molecular formula C9H14N2 B060741 4-Methyl-6-propylpyridin-2-amine CAS No. 179555-24-9](/img/structure/B60741.png)
4-Methyl-6-propylpyridin-2-amine
Übersicht
Beschreibung
4-Methyl-6-propylpyridin-2-amine, also known as 4,6-MP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to nicotine and has been found to interact with nicotinic acetylcholine receptors in the brain. In
Wirkmechanismus
The mechanism of action of 4-Methyl-6-propylpyridin-2-amine is believed to involve its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes including learning and memory, attention, and pain perception. This compound has been found to selectively bind to certain subtypes of these receptors, leading to enhanced cognitive function and analgesia.
Biochemical and Physiological Effects
In addition to its effects on cognitive function and pain perception, this compound has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-6-propylpyridin-2-amine in lab experiments is its selectivity for certain subtypes of nicotinic acetylcholine receptors. This allows for more targeted studies of the effects of these receptors on various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other compounds that interact with nicotinic acetylcholine receptors. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-6-propylpyridin-2-amine. One area of interest is its potential as a treatment for cognitive impairment associated with neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in humans. Additionally, research on the potential analgesic and anti-inflammatory effects of this compound may lead to the development of new treatments for pain and inflammation. Finally, further studies are needed to explore the antioxidant properties of this compound and their potential therapeutic applications in neurodegenerative disorders.
Conclusion
This compound is a compound that has shown promise as a potential treatment for various neurological disorders. Its selectivity for certain subtypes of nicotinic acetylcholine receptors and its effects on cognitive function, pain perception, and dopamine release make it a promising candidate for further research. While there are limitations to its use in lab experiments, the potential therapeutic applications of this compound make it an important area of study for the scientific community.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-propylpyridin-2-amine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to enhance cognitive function and memory in animal models and has shown promise as a potential treatment for cognitive impairment associated with these disorders. Additionally, this compound has been investigated for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
179555-24-9 |
---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-methyl-6-propylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-5-7(2)6-9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
QGCCHDIBMYPTPX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC(=C1)C)N |
Kanonische SMILES |
CCCC1=NC(=CC(=C1)C)N |
Synonyme |
2-Pyridinamine,4-methyl-6-propyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.